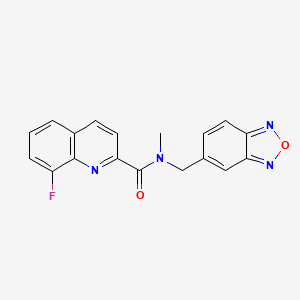

N-(2,1,3-benzoxadiazol-5-ylmethyl)-8-fluoro-N-methyl-2-quinolinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"N-(2,1,3-benzoxadiazol-5-ylmethyl)-8-fluoro-N-methyl-2-quinolinecarboxamide" belongs to a class of compounds containing quinoline and benzoxadiazole structures. Compounds with quinoline rings often exhibit a range of pharmacological activities, including antimicrobial and antiviral properties. The presence of benzoxadiazole adds to the chemical complexity and potential biological activity of the molecule.

Synthesis Analysis

The synthesis of related quinoline derivatives involves multiple steps, typically starting from simpler aromatic compounds and proceeding through various stages of functionalization. For example, Vaksler et al. (2023) outlined the synthesis of a similar compound, demonstrating the complex nature of these syntheses and the precision required in each step to achieve the final product (Vaksler et al., 2023).

Wissenschaftliche Forschungsanwendungen

GABAA/Benzodiazepine Receptor Interaction

Compounds related to the quinoline structure have been studied for their interaction with the GABAA/benzodiazepine receptor. They exhibit a range of intrinsic efficacies, contributing to the understanding of receptor binding and function. This research is crucial for developing new therapeutic agents affecting the central nervous system (Tenbrink et al., 1994).

Imaging Peripheral Benzodiazepine Receptors

Quinoline-2-carboxamide derivatives have been used in the development of radioligands for positron emission tomography (PET) imaging. These compounds are significant for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR), enhancing the understanding and diagnosis of various neurological disorders (Matarrese et al., 2001).

Anticancer Potential

Modification of quinolone structures, including those similar to N-(2,1,3-benzoxadiazol-5-ylmethyl)-8-fluoro-N-methyl-2-quinolinecarboxamide, has been explored for anticancer applications. These modifications aim to switch activity from antibacterial to anticancer, showing significant potential in targeting various cancer cells (Ahadi et al., 2020).

Antitrypanosomal Drugs

Studies on derivatives of oxadiazole N-oxide and quinoxaline di-N-oxide have demonstrated promising antitrypanosomal activity against Trypanosoma cruzi. These findings are significant in the development of new treatments for diseases such as Chagas disease (Cerecetto et al., 1999).

Eigenschaften

IUPAC Name |

N-(2,1,3-benzoxadiazol-5-ylmethyl)-8-fluoro-N-methylquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4O2/c1-23(10-11-5-7-14-16(9-11)22-25-21-14)18(24)15-8-6-12-3-2-4-13(19)17(12)20-15/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVECZRGMGVOPFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC2=NON=C2C=C1)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,1,3-benzoxadiazol-5-ylmethyl)-8-fluoro-N-methyl-2-quinolinecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5579121.png)

![N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5579128.png)

![8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5579134.png)

![8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579156.png)

![(4aS*,7aR*)-4-(cyclobutylcarbonyl)-N-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5579158.png)

![N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B5579170.png)

![6-ethyl-3-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5579176.png)

![1-(2-chloro-4-fluorobenzyl)-N'-[(5-methyl-2-furyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5579182.png)

![2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5579184.png)

![2-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5579192.png)

![2,3,4-trifluoro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzenesulfonamide](/img/structure/B5579196.png)

![4-(4-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5579205.png)